![molecular formula C13H14N4O2S B5542529 N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5542529.png)
N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide, also known as MAT2203, is a novel antifungal agent that has shown promise in treating invasive fungal infections.
Aplicaciones Científicas De Investigación
Anticancer Potential
- Compounds structurally related to N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide have been synthesized and evaluated for their anticancer activity. For example, derivatives of 5-methyl-4-phenyl thiazole have shown selective cytotoxicity against A549 human lung adenocarcinoma cells, indicating potential for development as anticancer agents (Evren et al., 2019).
Antimicrobial Activity
- New thiazolidin-4-one derivatives, including those related to triazolyl thioacetamide structures, have been synthesized and demonstrated antimicrobial activity against various bacterial and fungal strains, suggesting their utility in addressing infectious diseases (Baviskar et al., 2013).
Enzyme Inhibition
- Novel 1,2,4-triazole derivatives have been investigated for their cholinesterase inhibition capabilities, offering a potential therapeutic approach for diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease. These studies highlight the versatility of triazole-containing compounds in medicinal chemistry (Riaz et al., 2020).
Green Chemistry Synthesis
- Research into eco-friendly synthesis methods for 1,2,3-triazoles using click chemistry demonstrates a commitment to sustainable practices in the production of potentially biologically active compounds. This approach not only yields new compounds for evaluation but also aligns with environmental preservation goals (Gondaliya & Kapadiya, 2021).
Propiedades
IUPAC Name |
N-[4-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-8-14-13(17-16-8)20-7-12(19)10-3-5-11(6-4-10)15-9(2)18/h3-6H,7H2,1-2H3,(H,15,18)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBBNBDLPHKIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5542452.png)
![4-(2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5542456.png)
![methyl 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5542460.png)
![(1S*,5R*)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542465.png)
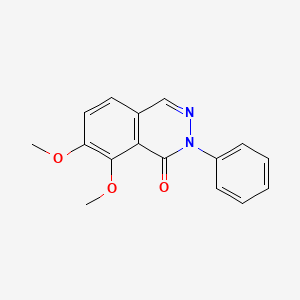
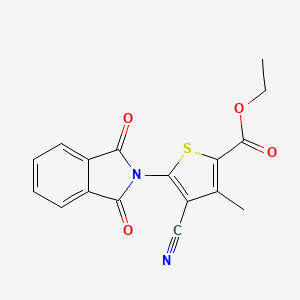
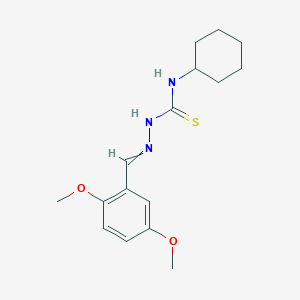
![1-(4-ethoxy-3-methylphenyl)-4-[4-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5542501.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5542508.png)
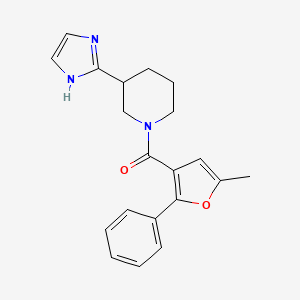
![4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5542539.png)
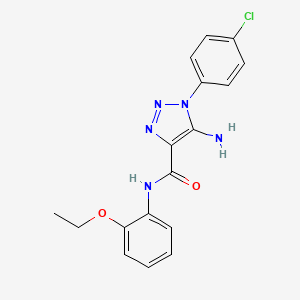
![2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)
